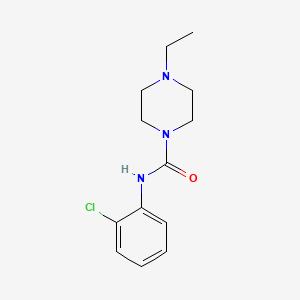![molecular formula C16H12O5 B5754016 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5754016.png)
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate, also known as moxifloxacin, is a synthetic antibiotic that belongs to the fluoroquinolone class of drugs. It is widely used for the treatment of various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections.
Mecanismo De Acción
Moxifloxacin works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and repair. By inhibiting these enzymes, 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate prevents the bacteria from multiplying and ultimately leads to their death.
Biochemical and Physiological Effects:
Moxifloxacin has been found to have a good safety profile and is generally well-tolerated by patients. However, it can cause some adverse effects, including gastrointestinal disturbances, headaches, and skin rash. Moxifloxacin has also been associated with an increased risk of tendonitis and tendon rupture, particularly in elderly patients and those taking corticosteroids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Moxifloxacin is a valuable tool for studying bacterial DNA replication and repair mechanisms. It is also useful for studying the effects of antibiotics on bacterial growth and resistance. However, the use of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate in lab experiments can be limited by its cost and availability.
Direcciones Futuras
There are several potential future directions for the research and development of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate. One area of interest is the development of new this compound derivatives with improved antibacterial activity and reduced toxicity. Another area of interest is the use of this compound in combination with other antibiotics to enhance their efficacy against multidrug-resistant bacteria. Additionally, the use of this compound in the treatment of other bacterial infections, such as those caused by Mycobacterium avium complex, is an area of ongoing research.
Métodos De Síntesis
Moxifloxacin is synthesized by the reaction of 1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic acid with 3,4-dihydro-2H-pyran-6-ol in the presence of acetic anhydride. The reaction takes place in a solvent mixture of tetrahydrofuran and water under reflux conditions. The resulting product is purified by column chromatography to obtain pure 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate.
Aplicaciones Científicas De Investigación
Moxifloxacin has been extensively studied for its antibacterial activity against a wide range of gram-positive and gram-negative bacteria. It has been found to be effective against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Moxifloxacin has also been studied for its potential use in the treatment of tuberculosis, as it has shown promising results in inhibiting the growth of Mycobacterium tuberculosis.
Propiedades
IUPAC Name |
(8-methoxy-6-oxobenzo[c]chromen-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-9(17)20-11-4-6-13-12-5-3-10(19-2)7-14(12)16(18)21-15(13)8-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAWMUQBOWNISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)

![2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5753953.png)


![3-ethyl-2-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5753980.png)


![6-(4-iodophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5753999.png)
![3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5754001.png)



